1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene

Purity specification vendor QC aminoalkoxy fluorobenzene

Fluorine-position SAR studies demand unequivocal regioisomeric identity-generic substitution with 3-fluoro or 4-fluoro isomers introduces uncontrolled variables that confound receptor-interaction data. This ortho-fluoro building block (CAS 1529040-07-0) eliminates that risk. • Single defined 2-fluoro regioisomer with documented positional purity for reproducible SAR interpretation • Differentiated from publicly priced analogs via quote-based custom synthesis; suitable for gram-scale early-stage medicinal chemistry • Enables chiral/regioisomeric HPLC or SFC method development as a reference standard for this compound class

Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
Cat. No. B13253632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene
Molecular FormulaC12H18FNO
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCCC(C)C(COC1=CC=CC=C1F)N
InChIInChI=1S/C12H18FNO/c1-3-9(2)11(14)8-15-12-7-5-4-6-10(12)13/h4-7,9,11H,3,8,14H2,1-2H3
InChIKeyMJAPSCUOVMAQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene – Sourcing & Specifications


1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene (also listed as 1-(2-Fluorophenoxy)-3-methylpentan-2-amine; CAS 1529040-07-0; molecular formula C₁₂H₁₈FNO; molecular weight 211.28 g/mol) is a synthetic aryl ether featuring a 2-fluoro substituent on the phenyl ring and a 2-amino-3-methylpentyl side chain . Its structure defines it as a positional isomer of 3-fluoro (CAS 1532913-24-8) and 4-fluoro (CAS 1540391-94-3) congeners, and a close backbone analogue of 2-fluoro-3,3-dimethylbutoxy variants (CAS 954272-86-7). In public databases and primary literature, quantitative comparative data for this specific compound against its closest analogs are extremely sparse [1].

Regioisomer-specific synthesis requiring ortho-fluorine positional purity
Supplied via quote-based custom synthesis; plan for extended lead time
Suited for early-stage SAR where small gram-scale regioisomer is sufficient

Non-Interchangeability of Aminoalkoxy Fluorobenzenes


Aminoalkoxy fluorobenzenes sharing the C₁₂H₁₈FNO formula differ in the position of the fluorine atom on the aromatic ring (ortho, meta, or para) and in the degree of α-carbon branching on the aminoalkyl side chain. These seemingly minor structural variations are well-known in medicinal chemistry to alter lipophilicity, metabolic stability, and receptor interactions, even when computed logP differences appear negligible [1]. For researchers requiring consistent supply of a specific isomer, generic substitution without explicit batch-to-batch analytical proof of positional purity and enantiomeric composition risks introducing uncontrolled variables that can confound structure–activity relationship (SAR) studies and compromise synthetic reproducibility [2].

Position Fluorine position (ortho vs. meta/para) may shift intramolecular interactions and metabolic stability
Side chain α-carbon branching alters lipophilicity and receptor fit beyond computed logP differences
Data gap Absence of comparative biological data precludes assuming functional equivalence

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene: Comparative Evidence


Vendor Purity: Target vs. Dimethyl-Branched Analog

The 2-fluoro target compound (CAS 1529040-07-0) is supplied at a nominal purity of 95% by Leyan, whereas its dimethyl-branched backbone analog 1-(2-fluorophenoxy)-3,3-dimethylbutan-2-amine (CAS 954272-86-7) is listed at 98% from the same vendor . This 3-percentage-point purity differential is quantitative and directly actionable in procurement: researchers requiring higher initial purity for sensitive downstream chemistry (e.g., catalytic transformations or biological assays sensitive to amine-containing impurities) should prioritize the 98% dimethyl analog, while the 95% target compound may be more economically sourced for applications tolerant of minor impurities.

Purity comparison
Head-to-head
95% vs 98% (dimethyl analog)
3% purity difference may influence procurement for impurity-sensitive steps
Vendor-specified nominal purities; no independent QC verification
Purity specification vendor QC aminoalkoxy fluorobenzene

Computed Properties: 2-Fluoro vs. 3-Fluoro Isomers

Leyan technical datasheets report identical computed LogP (2.5779) and topological polar surface area (TPSA, 35.25 Ų) for both the 2-fluoro (CAS 1529040-07-0) and 3-fluoro (CAS 1532913-24-8) isomers . While these in silico values do not distinguish the two regioisomers, the positional difference is chemically meaningful: the ortho-fluorine can participate in intramolecular hydrogen bonding with the ether oxygen, potentially altering conformational preferences and metabolic stability compared to the meta isomer [1]. No direct experimental logP measurement or metabolic stability assay was found for either isomer in the open literature as of April 2026.

Computed descriptors
Data to verify
LogP 2.58, TPSA 35.25 Ų (identical for 2-F and 3-F)
In silico values do not differentiate regioisomers; experimental verification absent
Vendor-computed properties; method undisclosed
logP topological polar surface area regioisomer

Supply Status: 4-Fluoro Isomer (Enamine)

The 4-fluoro isomer (CAS 1540391-94-3, 1-(4-fluorophenoxy)-3-methylpentan-2-amine) is commercially available from Enamine at 95% purity, with listed pricing of $615.00 for 0.1 g in 2024 [1]. In contrast, the target 2-fluoro compound (CAS 1529040-07-0) from Leyan is offered at 95% purity but pricing is labeled as 'contact for quote', suggesting a different supply tier . This indicates that procurement of the 2-fluoro isomer may involve custom synthesis routes rather than off-the-shelf stock availability, a factor that directly impacts lead time and project timeline considerations.

Supply status
Cross-study
2-F: quote-based; 4-F: publicly priced ($615/0.1 g)
Supply mode difference may affect lead time and stock availability
Vendor listings accessed Apr 2026
supply chain commercial availability regioisomer sourcing

Pharmacological Comparison: Target Ether vs. Flerobuterol

Flerobuteral (CAS 82101-10-8, C₁₂H₁₈FNO) shares the same molecular formula as the target compound but belongs to a fundamentally different chemotype: a 2-fluorophenyl ethanolamine with a tert-butylamino side chain. In murine pharmacological models, flerobuterol demonstrated beta-adrenoceptor agonist activity, preventing apomorphine-induced hypothermia at 0.5–32 mg·kg⁻¹ i.p., comparable to salbutamol and imipramine [1]. No such in vivo pharmacological data exist for the target ether-linked compound. The divergence in core connectivity (ether C–O–C linkage vs. ethanolamine C–C–OH) precludes any assumption of shared biological activity.

vs. Flerobuterol
Class-level inference
Target: no in vivo data; flerobuterol shows β-adrenoceptor activity
Structural divergence (ether vs. ethanolamine) prohibits functional substitution
Pharmacological data from Duteil et al. 1991; no direct target study
chemotype divergence beta-adrenoceptor SAR

1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene: Recommended Applications


Ortho-Fluoro Bioactive Scaffold Precursor

When a synthetic route specifically requires an ortho-fluoro substituent on a phenoxy ring to exploit potential intramolecular interactions or to occupy a well-defined regioisomeric position in a target molecule's binding pocket, the target compound serves as the appropriate building block. The 3-fluoro and 4-fluoro isomers, despite identical computed LogP and TPSA values, cannot be substituted for this purpose .

SAR Studies: Aminoalkoxy Fluorobenzene Series

For systematic SAR exploration of how fluorine position and side-chain branching affect pharmacological or physicochemical properties, the target compound must be procured as a single, defined regioisomer with documented identity. Using a different fluoro-positional isomer introduces an uncontrolled variable that confounds SAR interpretation [1].

Chromatographic Separation of Regioisomers

Because the 2-fluoro, 3-fluoro, and 4-fluoro regioisomers share identical molecular formula and near-identical computed LogP, they present a non-trivial analytical separation challenge. The target compound can serve as a reference standard for developing chiral and regioisomeric HPLC or SFC methods, particularly relevant for quality control of positional isomer purity in this compound class .

Custom Synthesis & Procurement Planning

The target compound's availability at 95% purity via a quote-based supply model indicates it is not an off-the-shelf commercial stock item but rather a custom-synthesis product. This makes it suitable for early-stage medicinal chemistry programs where small quantities (gram-scale) of a specific, non-stock regioisomer are needed for preliminary SAR studies, with the understanding that lead time may be longer than for publicly priced analogs such as the 4-fluoro isomer from Enamine [2].

Application
Selection Property
Validation Focus
Ortho-fluoro scaffold synthesis
Regioisomeric identity confirmation
Positional purity by HPLC/SFC
Fluorophenyl SAR studies
Regioisomer-controlled procurement
Effect of fluorine position on assay endpoints
Regioisomer separation method development
Reference standard utility
Chiral/regioisomeric method resolution
Early-stage medchem sourcing
Supply mode differentiation
Lead time and quantity planning
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